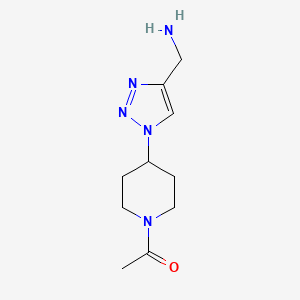

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one

Description

1-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring bearing an aminomethyl group and an acetyl moiety. Its molecular formula is C₁₀H₁₇N₅O (molecular weight: 223.27 g/mol) . This compound is commercially available for research purposes, with a CAS number of 1247808-62-3 and is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form the triazole ring .

The aminomethyl group enhances solubility and hydrogen-bonding capacity, while the acetyl moiety may contribute to metabolic stability. These features position it as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition.

Properties

IUPAC Name |

1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-8(16)14-4-2-10(3-5-14)15-7-9(6-11)12-13-15/h7,10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAVNDJLWICKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound has a molecular weight of approximately 381.23 g/mol and exhibits several significant chemical characteristics:

- LogP : 1.8 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 4 .

The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole moiety is known to form hydrogen bonds with amino acid residues in target proteins, which can lead to inhibition of enzymatic activity or modulation of receptor functions.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

The potential anticancer activity of triazole-containing compounds has been explored in several studies. For example, one study illustrated that triazole derivatives can inhibit specific kinases involved in cancer progression. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

Study on Kinase Inhibition

A notable study focused on the inhibition of cyclin-dependent kinases (CDKs) by triazole derivatives, including those similar to the target compound. The study reported IC50 values in the low nanomolar range for certain derivatives, indicating potent inhibition of CDK activity. This suggests that this compound could have similar inhibitory effects .

Nanoformulation Studies

Recent research has explored nanoformulation strategies for enhancing the delivery and efficacy of triazole-based compounds. In one study, a nanoformulated triazole sulfonamide demonstrated improved bioavailability and therapeutic efficacy against resistant strains of bacteria . This highlights the potential for developing novel delivery systems for the target compound.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Methoxyphenyl-Substituted Triazoles

Compounds such as 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) and 1-(Azepan-1-yl)-2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dah) () feature methoxyphenyl groups on the triazole. For example:

- Target compound: Higher polarity due to the aminomethyl group, which may improve aqueous solubility .

Acetophenone-Triazole Hybrids

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one () lacks the piperidine and aminomethyl groups but shares the acetyl-triazole motif. Its simpler structure (C₁₀H₉N₃O, MW 187.2 g/mol) results in lower molecular weight and reduced hydrogen-bonding capacity compared to the target compound .

Heterocyclic Variations: Imidazole and Pyrazole Derivatives

Imidazole-Triazole Hybrids

1-(4-(4-(((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (6c) () incorporates an imidazole-thioether group. This increases rigidity and sulfur-mediated interactions but reduces synthetic accessibility (yield 85%, m.p. 161–163°C) . The target compound’s piperidine-triazole scaffold offers greater conformational flexibility.

Pyrazole Derivatives

1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one () replaces the triazole with a pyrazole ring. The pyrazole’s aromaticity and hydrogen-bonding sites (NH₂ group) alter binding profiles, though the molecular weight (222.29 g/mol) remains comparable .

Bis-Triazole and Complex Scaffolds

1-(4-((1-(4-(4-((4-Acetyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)-1H-1,2,3-triazol-4-yl)-methoxy)-2-methoxyphenyl)ethan-1-one (3b) () is a symmetrical bis-triazole derivative. Its extended structure (C₂₇H₃₀N₆O₆, MW 534.22 g/mol) introduces multiple acetyl and methoxy groups, enhancing π-π stacking but complicating synthesis (yield 76.14%, m.p. 158–159°C) . The target compound’s simpler structure may offer better pharmacokinetic properties.

Comparative Data Table

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis via CuAAC is more straightforward than multi-step routes for bis-triazoles (e.g., 3b) or imidazole hybrids .

Bioactivity Potential: Aminomethyl groups (as in the target compound) are associated with enhanced target engagement in enzyme inhibitors, contrasting with methoxyphenyl groups’ role in hydrophobic binding .

Structural Flexibility : Piperidine-triazole scaffolds balance rigidity and flexibility, offering advantages over rigid bis-triazoles or bulky imidazole derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one typically follows a modular approach:

- Step 1: Preparation of Azide and Alkyne Precursors

Separate synthesis of azide and alkyne derivatives is required. The azide is often derived from a piperidine derivative, while the alkyne contains the aminomethyl substituent on the triazole ring. - Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne undergo a "click" reaction to form the 1,2,3-triazole ring, linking the aminomethyl group to the piperidine ring at the 1,4-positions of the triazole. - Step 3: Acetylation of the Piperidine Nitrogen

The piperidine nitrogen is acetylated to yield the ethanone functionality, completing the synthesis.

This stepwise method allows for high regioselectivity and functional group tolerance, which is critical for obtaining the desired compound with high purity and yield.

Detailed Synthetic Route

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Piperidine derivative (amine) | Conversion to azide via substitution with sodium azide or similar reagent | Azide intermediate | Requires careful control to avoid side reactions |

| 2 | Azide intermediate + Aminomethyl alkyne | Cu(I) catalyst, typically CuSO4/sodium ascorbate, in aqueous or mixed solvent | Formation of 1,2,3-triazole ring via CuAAC | "Click" chemistry ensures regioselective 1,4-substitution |

| 3 | Triazole-piperidine intermediate | Acetyl chloride or acetic anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acetylation of piperidine nitrogen | Reaction monitored by TLC or NMR |

Catalysts and Reaction Conditions

- Copper(I) Catalysis: The CuAAC reaction is the key step, often performed under mild conditions (room temperature to 60 °C) in solvents like water, ethanol, or their mixtures. The copper catalyst is generated in situ from CuSO4 and sodium ascorbate, ensuring efficient cycloaddition.

- Acetylation: Typically carried out under anhydrous conditions to prevent hydrolysis of acetylating agents. Reaction times vary from 1 to 4 hours depending on the scale and reagents used.

Data Tables Summarizing Preparation

Research Findings and Notes

- The CuAAC "click" reaction is the most reliable and widely used method for constructing the 1,2,3-triazole ring, providing excellent regioselectivity and yields with minimal by-products.

- The presence of the aminomethyl group on the triazole ring requires protection during some synthetic steps or careful purification to avoid side reactions.

- The acetylation step is straightforward but requires anhydrous conditions to prevent hydrolysis and ensure high purity of the final compound.

- While no direct large-scale industrial synthesis data are publicly available, the described methods are scalable with appropriate optimization.

- Analytical confirmation of the compound synthesis includes NMR, IR, and mass spectrometry, with molecular ion peaks consistent with the calculated molecular weight.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.

Piperidine Functionalization : Nucleophilic substitution or reductive amination to introduce the aminomethyl group.

Ethanone Installation : Acylation of the piperidine nitrogen using acetylating agents (e.g., acetyl chloride).

Q. Critical Factors :

- Temperature : Lower temperatures (0–5°C) during coupling steps reduce side reactions .

- Protecting Groups : Boc protection of the aminomethyl group prevents unwanted side reactions during piperidine functionalization .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity.

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.5 ppm confirm the triazole proton. Piperidine protons appear as multiplets (δ 2.5–3.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 205–210 ppm .

- HRMS : Exact mass confirmation (e.g., m/z calculated for C₁₁H₁₈N₆O: 274.1534; observed: 274.1536).

- X-ray Crystallography : Resolves bond angles (e.g., C–N–C in triazole: ~120°) and confirms stereochemistry .

Q. What are the stability profiles of this compound under various storage conditions, and how should it be handled to prevent degradation?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ethanone group or oxidation of the triazole ring.

- Storage Recommendations :

- Temperature : -20°C under argon .

- Light Protection : Amber vials to prevent photodegradation .

- Stability Testing : Accelerated studies (40°C/75% RH for 1 month) show <5% degradation when stored desiccated .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the aminomethyl-triazole-piperidine scaffold?

Methodological Answer:

- Key Modifications :

- Triazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to assess electronic effects on binding .

- Piperidine Modifications : N-alkylation to probe steric effects.

- Assays :

- In Vitro : Enzyme inhibition assays (e.g., kinase profiling).

- In Silico : Molecular docking to predict binding poses (e.g., AutoDock Vina) .

Q. What computational methods are suitable for modeling the compound's interaction with biological targets, and how can in silico data be validated experimentally?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., 100 ns trajectories in GROMACS).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.

- Validation :

- SPR Spectroscopy : Measure binding affinity (KD) .

- X-ray Co-crystallography : Compare predicted and observed binding poses (RMSD <2.0 Å) .

Q. How should researchers address contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Root Causes :

- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization .

- Cell Line Variability : Differential expression of target receptors.

- Resolution Strategies :

- Standardization : Use CLIA-certified protocols for reproducibility.

- Meta-Analysis : Aggregate data from ≥3 independent assays to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.